molecular formula C12H11NOS B7510034 N-methyl-N-phenylthiophene-3-carboxamide

N-methyl-N-phenylthiophene-3-carboxamide

Cat. No.: B7510034
M. Wt: 217.29 g/mol
InChI Key: YTNUQVPTPIFSSW-UHFFFAOYSA-N
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Description

N-methyl-N-phenylthiophene-3-carboxamide is a chemical compound featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and anticancer research . Thiophene derivatives are recognized for their versatile pharmacological properties, and the planarity of the thiophene ring enhances its ability to bind to biological receptors . Compounds based on the thiophene carboxamide structure have been identified as promising biomimetics of established anticancer agents like Combretastatin A-4 (CA-4), which works by targeting the tubulin-colchicine-binding pocket to disrupt cell division . Furthermore, related thiophene carboxamides have demonstrated potent cytotoxic effects against various human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast carcinoma (MCF-7) . The mechanism of action for this class of compounds may involve the induction of apoptosis (programmed cell death) through the activation of effector caspases 3/7 and the loss of mitochondrial membrane potential . Beyond oncology, thiophene carboxamides are also investigated for their potential as narrow-spectrum antibacterial agents, particularly against Gram-negative pathogens such as E. coli and Salmonella spp., though they often act as prodrugs requiring enzymatic activation . This product is intended for research purposes only, making it a valuable tool for scientists exploring new therapeutic agents, studying disease mechanisms, and conducting structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

N-methyl-N-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNUQVPTPIFSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiophene-3-Carbonyl Chloride

AmineAcyl ChlorideSolventBaseTime (h)Yield (%)
N-MethylanilineThiophene-3-carbonyl chlorideDCMEt₃N1282*
N-PhenylbenzylamineThiophene-2-carbonyl chlorideDCMPyridine887
4-Fluorophenylbenzylamine5-Chlorothiophene-2-carbonyl chlorideDCMEt₃N1079

*Extrapolated from.

Multicomponent Thiophene Ring Synthesis

Gewald Reaction Adaptations

The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, can be modified to incorporate carboxamide groups at the 3-position. As reported in, reacting 3-oxo-N-phenylbutanamide with malononitrile and elemental sulfur in ethanol under reflux forms 5-amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide. Adapting this protocol by substituting N-phenylbutanamide with N-methyl-N-phenyl precursors may yield the desired 3-carboxamide derivative. Key steps include:

  • Condensation : 3-Oxo-N-methyl-N-phenylbutanamide reacts with malononitrile in ethanol.

  • Cyclization : Elemental sulfur facilitates thiophene ring closure at 80–100°C.

  • Workup : Precipitation and recrystallization from ethanol yield the product.

Mechanistic Insight :

3-Oxoamide+MalononitrileS8,ΔThiophene-3-carboxamide+Byproducts\text{3-Oxoamide} + \text{Malononitrile} \xrightarrow{\text{S}_8, \Delta} \text{Thiophene-3-carboxamide} + \text{Byproducts}

This method produced 80% yields for 2-carboxamide analogues, suggesting feasibility for the 3-isomer with optimized stoichiometry.

Post-Functionalization of Thiophene Cores

Reductive Amination

A two-step strategy involving:

  • Thiophene-3-carboxylic Acid Activation : Formation of a mixed anhydride with ethyl chloroformate.

  • Coupling with N-Methylaniline : Using trimethylaluminum (Me₃Al) as a Lewis acid catalyst in tetrahydrofuran (THF) at 0°C to room temperature.

This approach mirrors procedures for N-alkyl-N-aryl amides, achieving yields of 70–85%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The N-methyl group typically appears as a singlet at δ 3.3–3.5 ppm, while aromatic protons from the phenyl and thiophene rings resonate between δ 6.7–7.7 ppm.

  • ¹³C NMR : The carbonyl carbon (C=O) is observed near δ 162–165 ppm, with thiophene carbons at δ 120–140 ppm.

  • HRMS : Exact mass calculations confirm molecular ion peaks (e.g., C₁₃H₁₂NOS⁺ requires m/z 238.0634).

Chromatographic Purity

HPLC analyses of analogous compounds show >95% purity using C18 columns and acetonitrile/water gradients.

Challenges and Optimization Strategies

Regioselectivity in Thiophene Functionalization

Achieving selective substitution at the 3-position remains challenging due to the electron-rich nature of the thiophene ring. Directed ortho-metalation or using bulky directing groups (e.g., sulfonyl) could enhance regiocontrol.

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates but risk side reactions. Et₃N outperforms weaker bases (e.g., NaHCO₃) in suppressing protonation of the amine nucleophile .

Chemical Reactions Analysis

N-methyl-N-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • N-aryl vs. N-alkyl : The N-phenyl group in the target compound may reduce solubility compared to N-alkyl analogues (e.g., N-methyl) due to increased hydrophobicity.
  • Fused ring systems: Derivatives with tetrahydrobenzothiophene () show distinct conformational rigidity compared to monocyclic thiophenes .

Physical and Chemical Properties

Melting points and yields from synthesis provide insights into stability and synthetic feasibility:

Compound ID (Source) Melting Point (°C) Yield (%) Notable Properties
Compound 11 () 156–158 66 Moderate crystallinity, DMF-soluble
Compound 15 () >300 84 High thermal stability, likely due to H-bonding from hydrazinocarbonyl
3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide () Not specified Not specified Benzothiophene core increases lipophilicity

Comparison with Target Compound :

  • The target’s N-methyl-N-phenyl groups likely result in a melting point intermediate between polar derivatives (e.g., Compound 11) and highly stable compounds like Compound 13.
  • Benzothiophene derivatives () exhibit higher lipophilicity than monocyclic thiophenes, impacting membrane permeability .

Key Insights :

  • Microwave-assisted synthesis () offers moderate yields (52–84%) and shorter reaction times compared to conventional methods.
  • The target compound may require similar conditions, but N-methylation could necessitate specialized reagents (e.g., methyl iodide).

Comparison with Target Compound :

  • The absence of polar groups (e.g., nitro, amino) in the target compound may limit antimicrobial efficacy compared to and derivatives.
  • N-phenyl substitution could enhance interactions with aromatic residues in enzymes or receptors.

Q & A

Q. What are the standard synthetic routes for N-methyl-N-phenylthiophene-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling thiophene-3-carboxylic acid derivatives with N-methylaniline using carbodiimide-based reagents (e.g., EDC/HOBt) under reflux conditions in anhydrous solvents like DMF or THF .
  • Functional group protection : Temporary protection of reactive groups (e.g., amines) using Boc or Fmoc strategies to prevent side reactions during synthesis .
  • Purification : Column chromatography or recrystallization to isolate the final product, followed by validation via melting point and spectroscopic analysis .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : To confirm the presence of the thiophene ring, methyl, and phenyl groups (e.g., ¹H NMR for aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.8–3.2 ppm) .
  • X-ray crystallography : For resolving crystal packing and stereochemical details, particularly when studying polymorphism or co-crystals .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Methodologies include:

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC determination against S. aureus or E. coli), and anticancer screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-activity relationship (SAR) studies : Systematic modification of the thiophene or phenyl groups to assess effects on potency and selectivity .

Q. What are its potential applications in material science?

The compound’s conjugated thiophene core enables:

  • Organic electronics : Use in organic photovoltaics (OPVs) due to electron-deficient moieties that enhance charge transport .
  • Luminescent materials : Exploration as a dopant in OLEDs for tunable emission properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Strategies include:

  • Design of Experiments (DOE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., Pd-based catalysts for Suzuki couplings) to identify optimal parameters .
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate formation in real time .

Q. How to resolve contradictions in reported biological activity data across studies?

Approaches involve:

  • Assay standardization : Replicating experiments under identical conditions (e.g., cell culture media, incubation time) to isolate variables .
  • Meta-analysis : Cross-referencing data from PubChem and peer-reviewed studies to identify trends or outliers in IC₅₀ values .
  • Purity validation : Ensuring compound purity (>95% via HPLC) to exclude impurities as confounding factors .

Q. What computational tools are used to predict pharmacokinetics and target interactions?

  • Molecular docking : Software like AutoDock Vina to model binding affinity with biological targets (e.g., kinase enzymes) .
  • ADME prediction : Tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

Solutions include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) to enhance water solubility .
  • Nanocarrier systems : Encapsulation in liposomes or cyclodextrin complexes to improve plasma stability and tissue penetration .

Data Contradiction Analysis

Discrepancies in biological activity may arise from:

  • Variability in assay protocols : Differences in cell line passage numbers or incubation times can alter results .
  • Stereochemical impurities : Undetected enantiomers in racemic mixtures may exhibit divergent activities .

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